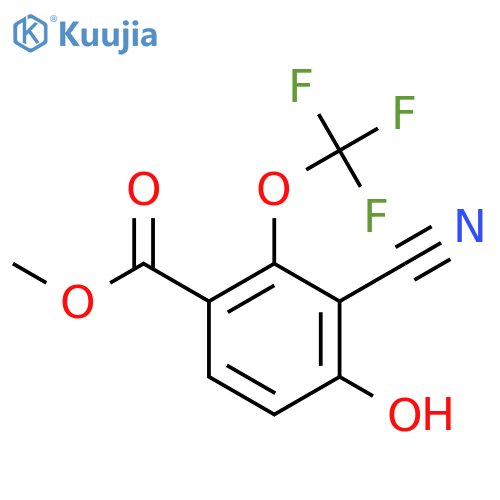

Cas no 1807039-53-7 (Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoate)

Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoate

-

- インチ: 1S/C10H6F3NO4/c1-17-9(16)5-2-3-7(15)6(4-14)8(5)18-10(11,12)13/h2-3,15H,1H3

- InChIKey: MWKSHDBMBVAZAK-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C#N)=C(C=CC=1C(=O)OC)O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 362

- トポロジー分子極性表面積: 79.6

- 疎水性パラメータ計算基準値(XlogP): 2.9

Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015011705-1g |

Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoate |

1807039-53-7 | 97% | 1g |

1,445.30 USD | 2021-06-21 |

Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoate 関連文献

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoateに関する追加情報

Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoate (CAS No. 1807039-53-7): A Comprehensive Overview

Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoate (CAS No. 1807039-53-7) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its cyano group, hydroxy group, and trifluoromethoxy substituent, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.

The chemical structure of Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoate is defined by its molecular formula C11H8F3NO4. The presence of the cyano group imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The hydroxy group, on the other hand, can participate in hydrogen bonding and other intermolecular interactions, enhancing the compound's solubility and bioavailability. The trifluoromethoxy substituent adds fluorine atoms, which are known for their ability to modulate the physicochemical properties of organic molecules, including their lipophilicity and metabolic stability.

Recent studies have highlighted the potential of Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoate in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoate has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.

The pharmacokinetic properties of Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoate have also been extensively studied. Its high lipophilicity and low molecular weight make it an ideal candidate for oral administration, with good absorption and distribution properties. However, further optimization may be necessary to improve its metabolic stability and reduce potential side effects.

In terms of synthetic methods, several efficient routes have been developed for the preparation of Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoate. One common approach involves the reaction of 3-cyano-4-hydroxybenzoic acid with methyl triflate in the presence of a base such as potassium carbonate. This method provides high yields and purity, making it suitable for large-scale production.

The safety profile of Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoate has been evaluated through various toxicological studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical models. However, as with any new drug candidate, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoate (CAS No. 1807039-53-7) represents a promising molecule with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for further development as a therapeutic agent. Ongoing research continues to explore its full potential, paving the way for new treatments in various disease areas.

1807039-53-7 (Methyl 3-cyano-4-hydroxy-2-(trifluoromethoxy)benzoate) 関連製品

- 2097934-00-2(3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide)

- 2228323-48-4(3-oxo-1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclobutane-1-carboxylic acid)

- 622360-64-9((2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate)

- 898360-33-3(N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide)

- 1695684-14-0(3-(pent-1-yn-3-yl)aminopyrazine-2-carboxylic acid)

- 1361589-49-2(6-(2,3,4-Trichlorophenyl)pyridine-2-methanol)

- 1327448-81-6(N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide)

- 103244-14-0(Phenol, 4,4'-[1,2-di(ethyl-2,2,2-d3)-1,2-ethanediyl]bis-, (R*,S*)-)

- 1017778-40-3(3'-Ethoxy-2',4'-difluoroacetophenone)

- 2228558-90-3(tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate)